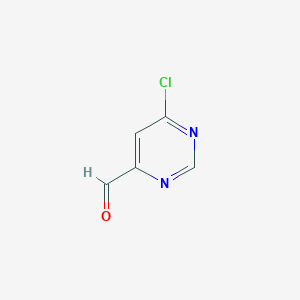

6-Chloropyrimidine-4-carbaldehyde

Overview

Description

6-Chloropyrimidine-4-carbaldehyde is a chemical compound with the CAS Number: 933702-16-0 . It has a molecular weight of 142.54 . The IUPAC name for this compound is 6-chloro-4-pyrimidinecarbaldehyde .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 6-Chloropyrimidine-4-carbaldehyde, often involves the use of organolithium reagents . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine . The reaction mixture is then quenched with water to produce the dihydropyrimidine . This dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis

The molecular structure of 6-Chloropyrimidine-4-carbaldehyde can be represented by the Inchi Code: 1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H . The Inchi Key for this compound is VFORWTKKMGPWFM-UHFFFAOYSA-N .Chemical Reactions Analysis

6-Chloropyrimidine-4-carbaldehyde can undergo various chemical reactions. For instance, it can participate in aromatic nucleophilic substitution reactions . The isolated compounds from these reactions are products of amination, solvolysis, and condensation processes .Physical And Chemical Properties Analysis

6-Chloropyrimidine-4-carbaldehyde has a molecular weight of 142.54 . It is stored at room temperature .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Chloropyrimidine-4-carbaldehyde, focusing on six unique fields:

Pharmaceutical Intermediates

6-Chloropyrimidine-4-carbaldehyde is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its pyrimidine core is a common scaffold in many drugs, making it a valuable building block for developing new therapeutic agents .

Organic Synthesis

This compound is crucial in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a precursor for synthesizing more complex molecules through reactions such as nucleophilic substitution and condensation .

Agricultural Chemicals

In the field of agrochemicals, 6-Chloropyrimidine-4-carbaldehyde is used to develop pesticides and herbicides. Its chemical structure allows for the creation of compounds that can effectively target specific pests or weeds without harming crops .

Material Science

Researchers utilize this compound in material science to create advanced materials with specific properties. For instance, it can be used to synthesize polymers and other materials that require precise molecular configurations .

Dye and Pigment Production

6-Chloropyrimidine-4-carbaldehyde is also employed in the production of dyes and pigments. Its ability to form stable, colored compounds makes it useful in creating dyes for textiles, inks, and other applications .

Biochemical Research

In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand complex biological processes .

Environmental Science

Environmental scientists use 6-Chloropyrimidine-4-carbaldehyde to develop sensors and detection methods for pollutants. Its reactivity and stability make it suitable for creating sensitive and selective detection systems for environmental monitoring .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its ability to interact with biological targets, aiming to discover new drugs for treating diseases such as cancer and infectious diseases .

Safety and Hazards

Future Directions

Research on pyrimidines, including 6-Chloropyrimidine-4-carbaldehyde, is ongoing. There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .

Mode of Action

It’s known that halopyrimidines, such as 6-chloropyrimidine-4-carbaldehyde, can undergo nucleophilic aromatic substitution reactions . This suggests that 6-Chloropyrimidine-4-carbaldehyde could interact with its targets through a similar mechanism.

Biochemical Pathways

Pyrimidine derivatives are known to play crucial roles in various biochemical pathways, including nucleic acid synthesis and signal transduction .

Pharmacokinetics

The compound’s molecular weight (14254 g/mol) and its polar nature suggest that it could have reasonable bioavailability .

Result of Action

Given its potential for nucleophilic aromatic substitution reactions, it could lead to the formation of new compounds with diverse biological activities .

properties

IUPAC Name |

6-chloropyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFORWTKKMGPWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617053 | |

| Record name | 6-Chloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloropyrimidine-4-carbaldehyde | |

CAS RN |

933702-16-0 | |

| Record name | 6-Chloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide](/img/structure/B1612108.png)

![Benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1612114.png)

![1-Azabicyclo[3.3.1]nonan-4-ol](/img/structure/B1612115.png)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)